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molecular formula C11H13NO3 B8350828 (4-Formyl-3-methyl-phenyl)-carbamic acid ethyl ester

(4-Formyl-3-methyl-phenyl)-carbamic acid ethyl ester

Cat. No. B8350828
M. Wt: 207.23 g/mol
InChI Key: XMCQEHWWEYIHBH-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a solution of (4-bromo-3-methyl-phenyl)-carbamic acid ethyl ester (210 mg) in THF (4 mL) was added n-BuLi (0.71 mL, 2.5 M solution in hexane) at −78° C. The mixture was stirred at −78° C. for 40 min, then DMF (0.31 mL) was added. The mixture was stirred at −78° C. for 40 min and then warmed up to room temperature. The reaction mixture was quenched with saturated NH4Cl aqueous solution (11 mL) and extracted with EtOAc. The organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60) to give (4-formyl-3-methyl-phenyl)-carbamic acid ethyl ester: MS (ESI): m/z 206 (M+1); 1H NMR (CDCl3, 400 MHz) δ 10.14 (s, 1H), 7.75 (d, 1H), 7.39 (dd, 1H), 7.32 (s, 1H), 6.92 (s, 1H), 4.25 (q, 2H), 2.65 (s, 3H), 1.32 (t, 3H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([CH3:13])[CH:7]=1)[CH3:2].[Li]CCCC.CN([CH:23]=[O:24])C>C1COCC1>[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([CH:23]=[O:24])=[C:8]([CH3:13])[CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)OC(NC1=CC(=C(C=C1)Br)C)=O
Name
Quantity
0.71 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl aqueous solution (11 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(NC1=CC(=C(C=C1)C=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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